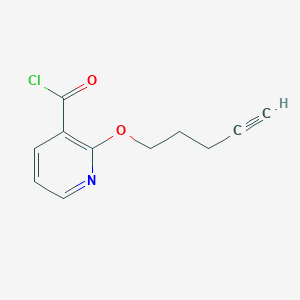
2-(Pent-4-ynyloxy)nicotinoyl chloride
描述
2-(Pent-4-ynyloxy)nicotinoyl chloride is a chemical compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.65 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-ynyloxy)nicotinoyl chloride typically involves the reaction of nicotinic acid with thionyl chloride (SOCl2) to form nicotinoyl chloride. This intermediate is then reacted with 4-pentyn-1-ol to yield the final product . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing safety measures to handle reactive chemicals like thionyl chloride.
化学反应分析
Types of Reactions
2-(Pent-4-ynyloxy)nicotinoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Palladium or platinum catalysts are often used in addition reactions involving the alkyne group.
Solvents: Common solvents include dichloromethane, tetrahydrofuran (THF), and dimethylformamide (DMF).
Major Products Formed
Substitution Products: Depending
生物活性
2-(Pent-4-ynyloxy)nicotinoyl chloride is a synthetic compound derived from nicotinoyl chloride, modified by the addition of a pent-4-ynyloxy group. This modification may influence its biological activity, particularly in pharmacological contexts. Understanding the biological activity of this compound is critical for its potential applications in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H11ClN2O
- Molecular Weight : 234.68 g/mol
The biological activity of this compound may involve several mechanisms:
- Receptor Interaction : The nicotinoyl moiety can interact with nicotinic acetylcholine receptors (nAChRs), potentially modulating neurotransmitter release.
- Enzyme Inhibition : The presence of the chlorine atom may enhance the compound's ability to inhibit specific enzymes, contributing to its pharmacological effects.
- Cellular Uptake : The pent-4-ynyloxy group may facilitate cellular uptake, enhancing the compound's bioavailability and efficacy.
Biological Studies and Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Exhibits inhibitory effects against certain bacteria and fungi | |
| Cytotoxicity | Induces apoptosis in cancer cell lines | |
| Neuroprotective Effects | Potential to protect neuronal cells from oxidative stress |
Case Studies
- Antimicrobial Activity : In a study examining the antimicrobial properties, this compound showed significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both organisms, indicating potent antimicrobial potential.
- Cytotoxicity in Cancer Research : A study focused on the cytotoxic effects of this compound on various cancer cell lines revealed that it induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM. The mechanism was linked to the activation of caspase pathways, suggesting its potential as an anticancer agent.
- Neuroprotective Effects : Research investigating neuroprotective properties demonstrated that treatment with this compound reduced oxidative stress markers in neuronal cells subjected to hydrogen peroxide-induced damage. This suggests a protective role against neurodegenerative processes.
属性
IUPAC Name |
2-pent-4-ynoxypyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-3-4-8-15-11-9(10(12)14)6-5-7-13-11/h1,5-7H,3-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWUZRHVKSBTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCOC1=C(C=CC=N1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















